4-Hydroxy-7-nitrobenzofurazan
Overview
Description
4-Hydroxy-7-nitrobenzofurazan is a derivative of Nitrobenzofurazan, which is well known for its fluorescence . It is used in various applications such as supramolecular chemistry, catalysis, analytical chemistry, and the separation of metal ions or chiral compounds .
Synthesis Analysis
The synthesis of a new derivative containing both nitrobenzofurazan moieties and a crown ether core was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques such as IR, NMR, UV–Vis, and MS . These analyses confirmed its structure and physico-chemical behavior toward the complexation of alkaline cations .Chemical Reactions Analysis
The reactions of hydroxide ions with 4-nitrobenzofurazan and some derivatives have been examined using 1H NMR and UV-visible spectroscopies . In each case, the initial reaction is at the 5-position to give an anionic σ-adduct .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure and the nature of its substituents . Its optical and electrochemical properties have been explored using UV–Vis spectroscopy and cyclic voltammetry (CV), respectively .Scientific Research Applications
Reactions with Nucleophiles
4-Hydroxy-7-nitrobenzofurazan exhibits interesting reactions with hydroxide ions. Studies have shown that these reactions primarily occur at specific positions in the molecule, leading to various products like 7-hydroxy-4-nitrobenzofurazan. These reactions are key in understanding the chemical behavior and potential applications of this compound in scientific research (Crampton et al., 2003).
Fluorogenic Nature and Photophysical Properties
This compound is known for its fluorogenic properties, making it useful in labeling studies, particularly in protein and lipid labeling. This is due to the intramolecular charge transfer that occurs upon photoexcitation, with the amino group acting as an electron donor and the nitro group as an acceptor. The photophysical properties of such compounds have been a subject of interest, revealing aspects like the existence of a triplet state in certain environments (Sveen et al., 2015).
Pericyclic Reactivity and Synthetic Applications
The compound has also been studied for its pericyclic reactivity, which is essential for synthetic applications. For instance, 4-Chloro-7-nitrobenzofurazan has been shown to undergo reactions leading to the production of highly functionalized naphthofurazans, demonstrating its potential as a versatile reagent in organic synthesis (Vichard et al., 2001).
Electrophilic Reactivity and Kinetic Studies
Electrophilic reactivity of this compound derivatives is another area of interest. Kinetic studies involving these compounds provide insights into their electrophilic parameters and reactivity patterns, which are crucial for understanding their behavior in various chemical contexts (Raissi et al., 2021).
Surface-Enhanced Fluorescence and Raman Scattering
The compound's interaction with nanostructured substrates has been explored, particularly in the context of surface-enhanced fluorescence (SEF) and Raman scattering (SERS). These studies are vital for applications in analytical chemistry and sensor development (Muniz-Miranda et al., 2011).
Nucleophilic Substitution and Fluorescence Sensing
This compound has been used to develop selective colorimetric probes for sensing various analytes. Its specific reactivity patterns enable the differentiation between similar types of nucleophiles, which is crucial in the development of sensitive and selective detection methods (Montoya et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-nitro-2,1,3-benzoxadiazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-4-2-1-3(9(11)12)5-6(4)8-13-7-5/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNINKSJGOWWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445663 | |
Record name | 4-hydroxy-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22250-54-0 | |
Record name | 4-hydroxy-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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